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Compound of Interest

Compound Name:
(4R)-4-Methoxy-D-proline methyl

ester HCl

CAS No.: 1628605-28-6

Cat. No.: B2895255 Get Quote

An In-Depth Technical Guide to the Structural Analysis of (4R)-4-Methoxy-D-proline methyl
ester HCl

Abstract
This technical guide provides a comprehensive framework for the structural elucidation of

(4R)-4-Methoxy-D-proline methyl ester hydrochloride (CAS: 1628605-28-6). As a substituted

proline analog, this compound holds significance in medicinal chemistry and peptide science,

where precise structural and stereochemical integrity are paramount for biological activity and

material properties.[1][2] This document outlines an integrated analytical approach, combining

spectroscopic and crystallographic techniques to deliver an unambiguous structural

assignment. We will detail the causality behind the selection of each technique, provide field-

proven experimental protocols, and present expected data in a clear, comparative format. This

guide is intended for researchers, chemists, and quality control specialists in the

pharmaceutical and chemical research sectors.

Introduction: The Imperative for Rigorous Structural
Verification
(4R)-4-Methoxy-D-proline methyl ester HCl is a chiral heterocyclic compound featuring a D-

proline scaffold, a key building block in synthetic chemistry. The proline ring's conformational
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rigidity uniquely influences peptide structures, making its derivatives valuable tools for

designing novel therapeutics and materials.[1][2] The molecule possesses two stereocenters at

the C2 and C4 positions, a methoxy ether, and a methyl ester functionality, presented as a

hydrochloride salt.

The precise determination of its three-dimensional structure is not merely an academic

exercise; it is a critical requirement for its application. The absolute configuration ((2R, 4R)), the

relative orientation of the substituents, and the conformational preference of the pyrrolidine ring

directly govern its interaction with biological targets and its utility in stereoselective synthesis.

This guide details the multi-technique workflow required to confirm the identity, purity,

connectivity, and absolute stereochemistry of this molecule.

Compound Profile
Property Value

IUPAC Name
methyl (2R,4R)-4-methoxypyrrolidine-2-

carboxylate hydrochloride[3]

CAS Number 1628605-28-6[3][4]

Molecular Formula C₇H₁₄ClNO₃[3][4]

Molecular Weight 195.64 g/mol [3][4]

Predicted Boiling Point 205.8 ± 40.0 °C[5]

Predicted Density 1.10 ± 0.1 g/cm³[5]

The Analytical Workflow: An Integrated
Spectroscopic and Crystallographic Approach
No single analytical technique can provide a complete structural picture. A synergistic approach

is essential for a self-validating conclusion. Our workflow integrates Nuclear Magnetic

Resonance (NMR) for constitutional and configurational analysis, Mass Spectrometry (MS) for

molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional

group identification, and Single-Crystal X-ray Crystallography for definitive 3D structural

determination.
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Structural Elucidation Workflow

Sample: (4R)-4-Methoxy-D-proline
methyl ester HCl

NMR Spectroscopy
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Parallel Analysis

FTIR Spectroscopy
(ATR)
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X-Ray Crystallography
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Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Framework
Expertise & Experience (Causality): NMR spectroscopy is the most powerful tool for

determining the precise connectivity of atoms in a molecule. For this specific compound, ¹H and

¹³C NMR will confirm the presence of the pyrrolidine ring, the methyl ester, and the methoxy

group. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning

each proton and carbon, tracing the spin-spin coupling pathways through the entire structure.

The coupling constants (J-values) derived from the ¹H spectrum are critical for deducing the

relative stereochemistry of the substituents on the five-membered ring. While standard NMR in

an achiral solvent cannot distinguish between enantiomers, it can confirm the trans

configuration of the C2 and C4 substituents.[6][7]

Experimental Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal

dispersion and sensitivity.

1D ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a high signal-to-noise ratio.

1D ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse

sequence.

2D NMR Acquisition:

COSY: Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings

(e.g., H2-H3, H3-H4, H4-H5).

HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton directly to

its attached carbon atom.

Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals,

determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Correlate

signals using the 2D spectra to build the molecular framework.

Expected Data Summary
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Group
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Key Correlations
(COSY & HSQC)

C2-H ~4.4 - 4.6 ~58 - 60
Correlates with C3

protons in COSY

C3-H₂ ~2.2 - 2.5 ~35 - 38
Correlates with C2-H

and C4-H in COSY

C4-H ~4.0 - 4.2 ~78 - 80

Correlates with C3

and C5 protons in

COSY

C5-H₂ ~3.3 - 3.6 ~52 - 54
Correlates with C4-H

in COSY

Ester -OCH₃ ~3.7 - 3.8 ~52 - 53
No COSY correlation;

strong ¹H singlet

Ether -OCH₃ ~3.2 - 3.3 ~56 - 57
No COSY correlation;

strong ¹H singlet

Ester C=O N/A ~170 - 172 N/A

N-H₂⁺ Broad, ~9.0-10.0 N/A Exchanges with D₂O

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular
Weight and Integrity
Expertise & Experience (Causality): Mass spectrometry is essential for confirming the

molecular weight of the compound and providing fragmentation data that corroborates the

proposed structure. Electrospray Ionization (ESI) is the method of choice for this polar

hydrochloride salt, as it gently generates gas-phase ions from solution. High-resolution mass

spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental

composition. Tandem MS (MS/MS) fragments the parent ion, and the resulting pattern can be

diagnostic of the structure, often showing characteristic losses of the methyl ester or methoxy

groups, consistent with the fragmentation of amino acid esters.[8][9][10]
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Experimental Protocol
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable

solvent such as 50:50 methanol:water.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF

(Quadrupole Time-of-Flight) or Orbitrap instrument for HRMS.

Data Acquisition (Full Scan): Acquire data in positive ion mode. The primary ion observed will

be the protonated molecule of the free base, [M+H]⁺, where M is the neutral form of the

compound.

Data Acquisition (Tandem MS/MS): Select the [M+H]⁺ ion (m/z ≈ 160.1) for collision-induced

dissociation (CID). Acquire the spectrum of the resulting fragment ions.

Data Analysis:

Confirm that the measured m/z of the parent ion matches the calculated exact mass of

C₇H₁₄NO₃⁺.

Analyze the fragmentation pattern.

Predicted ESI-MS/MS Fragmentation

Parent Ion [M+H]⁺
m/z ≈ 160.1

Loss of CH₃OH
(Methanol)
m/z ≈ 128.1

-32 Da

Loss of COOCH₃

(Carbomethoxy radical)
m/z ≈ 101.1

-59 Da

Loss of CH₃OH and CO
(from Frag1)
m/z ≈ 100.1

-28 Da
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Click to download full resolution via product page

Caption: Key predicted fragmentation pathways in MS/MS.

Expected Data Summary
Ion Formula

Calculated Exact
Mass

Description

[M+H]⁺ C₇H₁₄NO₃⁺ 160.0968
Parent ion (protonated

free base)

Fragment 1 C₆H₁₀NO₂⁺ 128.0706
Loss of methanol from

the methoxy group

Fragment 2 C₅H₁₀NO⁺ 100.0757

Loss of the entire

methyl ester group

followed by

rearrangement

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting
Expertise & Experience (Causality): FTIR is a rapid, non-destructive technique that provides a

"fingerprint" of the molecule's functional groups. It is used to quickly verify the presence of key

structural motifs. For this compound, we expect to see characteristic absorption bands for the

secondary amine salt (N-H₂⁺), the ester carbonyl (C=O), the ether (C-O-C), and the aliphatic C-

H bonds.[11][12][13] The position of these bands provides corroborating evidence for the

structure deduced from NMR and MS.

Experimental Protocol
Sample Preparation: No preparation is needed for the Attenuated Total Reflectance (ATR)

method. Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum, typically over a range of 4000–400 cm⁻¹.
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Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign

them to their corresponding functional group vibrations.

Expected Data Summary
Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000 - 2700 N-H Stretch
Secondary Amine Salt

(R₂NH₂⁺)

2950 - 2850 C-H Stretch Aliphatic (CH, CH₂, CH₃)

~1740 C=O Stretch Ester

~1250 - 1050 C-O Stretch Ester and Ether

Single-Crystal X-ray Crystallography: The Definitive
3D Structure
Expertise & Experience (Causality): While spectroscopic methods define connectivity, only

single-crystal X-ray crystallography can unambiguously determine the three-dimensional

arrangement of atoms in space, including the absolute stereochemistry.[14][15][16] This is the

gold-standard technique for confirming the (2R, 4R) configuration. It provides precise

measurements of bond lengths, bond angles, and torsional angles, revealing the exact

conformation (ring pucker) of the pyrrolidine ring and the packing of molecules in the solid

state.[17][18]

Experimental Protocol
Crystal Growth (Rate-Limiting Step): Grow high-quality single crystals of the compound. This

is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent into a

concentrated solution, or slow cooling of a saturated solution. Common solvent systems to

screen include methanol/ether, ethanol/hexane, or water/isopropanol.[18]

Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-

crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to

minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα

or Cu Kα radiation) and collect the diffraction pattern.[17]
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the structure using direct methods or Patterson methods to generate an initial

electron density map. Build and refine the molecular model against the experimental data

until convergence is reached.

Data Analysis: Analyze the final refined structure. The absolute configuration is typically

determined using the Flack parameter, which should refine to a value near zero for the

correct enantiomer.

X-Ray Crystallography Workflow

Powder Sample

Grow Single Crystal

Collect Diffraction Data

Solve & Refine Structure

Unambiguous 3D Structure
(Absolute Configuration,
Bond Lengths/Angles)

Click to download full resolution via product page

Caption: Workflow for definitive structure determination via X-ray crystallography.
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Conclusion
The structural analysis of (4R)-4-Methoxy-D-proline methyl ester HCl requires a rigorous,

multi-faceted approach. This guide outlines a validated workflow where each technique

provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the

atomic connectivity and relative stereochemistry. Mass spectrometry confirms the molecular

formula and provides structural clues through fragmentation. FTIR spectroscopy offers rapid

verification of key functional groups. Finally, single-crystal X-ray crystallography delivers the

ultimate proof, providing an unambiguous three-dimensional structure and confirming the

absolute configuration. The convergence of data from all these methods provides the highest

level of confidence in the compound's identity, purity, and stereochemical integrity, ensuring its

suitability for downstream applications in research and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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